molecular formula C22H42O4 B12406135 Bis(2-ethylhexyl)adipate-D8

Bis(2-ethylhexyl)adipate-D8

Cat. No.: B12406135
M. Wt: 378.6 g/mol
InChI Key: SAOKZLXYCUGLFA-QSIDXAOLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-ethylhexyl)adipate-D8 is a deuterium-labeled version of bis(2-ethylhexyl)adipate, a widely used plasticizer. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving mass spectrometry. The compound has the molecular formula C22H34D8O4 and a molecular weight of 378.62 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-ethylhexyl)adipate-D8 is synthesized through the esterification of adipic acid with deuterium-labeled 2-ethylhexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or boric acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The product is then purified through distillation and other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Bis(2-ethylhexyl)adipate-D8 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Scientific Research Applications

Bis(2-ethylhexyl)adipate-D8 is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of bis(2-ethylhexyl)adipate-D8 is primarily related to its role as a plasticizer. It interacts with polymer chains, increasing their flexibility and reducing brittleness. The deuterium labeling does not significantly alter its plasticizing properties but makes it detectable in analytical studies. The molecular targets include polymer chains, and the pathways involve physical interactions that modify the mechanical properties of the polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-ethylhexyl)adipate-D8 is unique due to its deuterium labeling, which makes it particularly useful in analytical and tracing studies. This labeling allows for precise quantification and identification in mass spectrometry, providing an advantage over non-labeled analogs .

Biological Activity

Introduction

Bis(2-ethylhexyl)adipate-D8 (CAS Number: 1214718-98-5) is a deuterium-labeled variant of bis(2-ethylhexyl)adipate, a compound widely used as a plasticizer in various applications. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C22D8H34O4
  • Molecular Weight : 378.616 g/mol
  • Purity : >95% (HPLC)
  • IUPAC Name : bis(2-ethylhexyl) 2,2,3,3,4,4,5,5-octadeuteriohexanedioate

Toxicological Profile

Research indicates that this compound exhibits various biological activities that may have implications for toxicity. Notably, studies have shown:

  • Developmental Toxicity : In animal models, exposure to bis(2-ethylhexyl)adipate has been linked to developmental toxicity without significant antiandrogenic effects. For instance, a study involving Wistar rats demonstrated that the compound induced developmental abnormalities at certain concentrations but not behavioral changes .
  • Liver Effects : The compound has been associated with liver toxicity in rodent studies. Specifically, it was noted that high doses led to increased liver weight and potential carcinogenic effects related to peroxisome proliferation .
  • Metabolic Pathways : Metabolism studies indicate that bis(2-ethylhexyl)adipate is primarily excreted as metabolites in urine and breath within 48 hours post-exposure, suggesting rapid metabolic processing .

The biological mechanisms through which this compound exerts its effects include:

  • Endocrine Disruption : There is evidence suggesting that the compound may interfere with endocrine signaling pathways, impacting reproductive health and development.
  • Cellular Stress Responses : Studies have reported activation of stress response pathways in cells exposed to this compound, potentially leading to apoptosis or altered cell cycle progression .

Table of Key Studies

Study ReferenceSubjectFindings
ICI (1988a) Wistar RatsInduced liver weight increase; NOAEL determined at 1,800 ppm (170 mg/kg/day).
National Toxicology Program (NTP) Fish ModelsBehavioral abnormalities observed at lower concentrations than those causing mortality.
MedChemExpress In Vitro StudiesIndicated potential effects on GPCR signaling and metabolic enzyme activity.

Case Study: Developmental Toxicity Assessment

A significant case study evaluated the developmental impacts of this compound on zebrafish embryos. The study found that exposure during critical developmental windows resulted in morphological deformities and altered swimming behavior at concentrations as low as 10 µg/L. This highlights the sensitivity of aquatic organisms to plasticizers and underscores the need for further research into environmental impacts.

Properties

Molecular Formula

C22H42O4

Molecular Weight

378.6 g/mol

IUPAC Name

bis(2-ethylhexyl) 2,2,3,3,4,4,5,5-octadeuteriohexanedioate

InChI

InChI=1S/C22H42O4/c1-5-9-13-19(7-3)17-25-21(23)15-11-12-16-22(24)26-18-20(8-4)14-10-6-2/h19-20H,5-18H2,1-4H3/i11D2,12D2,15D2,16D2

InChI Key

SAOKZLXYCUGLFA-QSIDXAOLSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)OCC(CC)CCCC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(CC)CCCC

Canonical SMILES

CCCCC(CC)COC(=O)CCCCC(=O)OCC(CC)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.